![molecular formula C14H13BO4 B1378509 [2-(Benzyloxy)-3-formylphenyl]boronic acid CAS No. 1632370-88-7](/img/structure/B1378509.png)
[2-(Benzyloxy)-3-formylphenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzyloxy)-3-formylphenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a benzyloxy group and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)-3-formylphenyl]boronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The starting material, 2-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)benzaldehyde.
Borylation: The 2-(benzyloxy)benzaldehyde is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group to the molecule, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: [2-(Benzyloxy)-3-formylphenyl]boronic acid is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 2-(benzyloxy)-3-carboxyphenylboronic acid.
Reduction: Formation of 2-(benzyloxy)-3-hydroxymethylphenylboronic acid.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [2-(Benzyloxy)-3-formylphenyl]boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for enzyme inhibition studies.
Medicine:
Drug Development: The compound’s ability to participate in Suzuki-Miyaura coupling reactions makes it valuable in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry:
Material Science: this compound is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of [2-(Benzyloxy)-3-formylphenyl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the formyl group can undergo various chemical transformations, further enhancing the compound’s versatility in chemical reactions.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the benzyloxy and formyl groups, making it less versatile in certain synthetic applications.
3-Formylphenylboronic Acid: Similar structure but lacks the benzyloxy group, which can affect its reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, leading to different reactivity and applications.
Uniqueness:
[2-(Benzyloxy)-3-formylphenyl]boronic acid: stands out due to the presence of both the benzyloxy and formyl groups, which provide unique reactivity and versatility in synthetic applications. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to similar compounds.
Propriétés
IUPAC Name |
(3-formyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-7-4-8-13(15(17)18)14(12)19-10-11-5-2-1-3-6-11/h1-9,17-18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITREVBIIYAMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
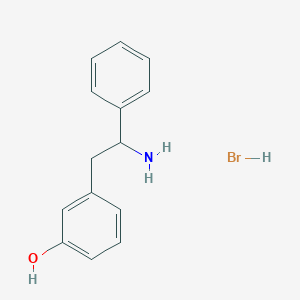
![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)
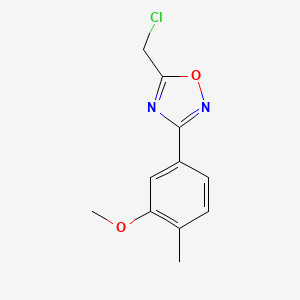
![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)
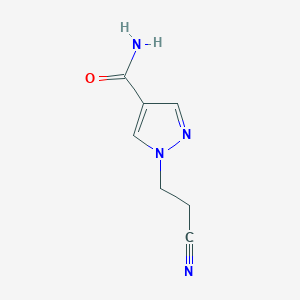

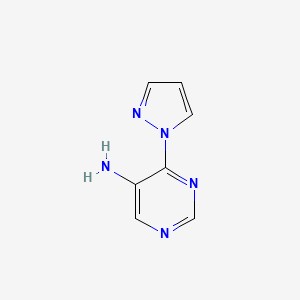


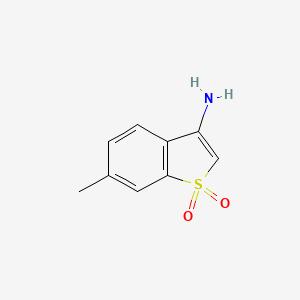


![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)
![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)
